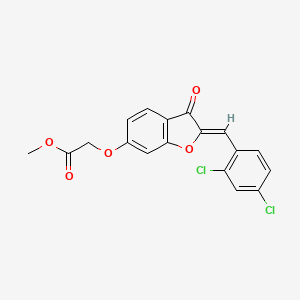

CDDO-3P-Im

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

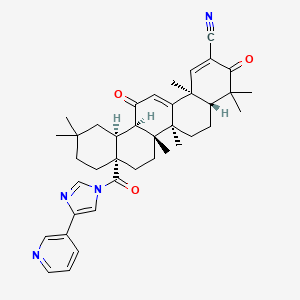

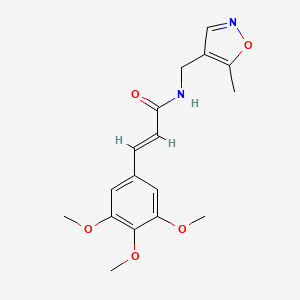

CDDO-3P-Im is an analogue of CDDO-Imidazolide with chemopreventive effect . It can reduce the size and the severity of the lung tumors in a mouse lung cancer model . It is also a orally active necroptosis inhibitor that can be used for the research of ischemia/reperfusion (I/R) .

Synthesis Analysis

The synthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its derivative 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) are multifunctional molecules with potent antiproliferative, differentiating, and anti-inflammatory activities .Molecular Structure Analysis

The molecular formula of CDDO-3P-Im is C39H46N4O3 . Its molecular weight is 618.81 .科学的研究の応用

Cancer Prevention and Treatment

CDDO-3P-Im, a novel synthetic analogue of CDDO-Imidazolide, has shown potential in cancer prevention and treatment. Research indicates that CDDO-3P-Im, along with CDDO-2P-Im, can induce differentiation and apoptosis in leukemia cells at nanomolar concentrations. These compounds have also demonstrated cytoprotective potential by suppressing inducible nitric oxide synthase (iNOS) expression and elevating heme oxygenase-1 (HO-1) and quinone reductase (NQO1) mRNA and protein levels in various mouse tissues. Importantly, CDDO-3P-Im has shown effectiveness in reducing the size and severity of lung tumors in a mouse lung cancer model, indicating its potential in cancer prevention and treatment (Cao et al., 2015).

Inhibition of Inflammatory and Proliferative Responses

CDDO-Im, a precursor of CDDO-3P-Im, is known for its potent anti-inflammatory, antiproliferative, cytoprotective, and apoptotic activities. It directly inhibits IκB kinase (IKK) β, thereby inhibiting the binding of nuclear factor-κB to DNA and subsequent transcriptional activation. This mechanism is crucial for the compound's ability to inhibit inflammatory and proliferative responses in various cell types, suggesting a similar potential for CDDO-3P-Im (Yore et al., 2006).

Activation of Nrf2/HO-1 Pathway and Enhanced Autophagy

CDDO-Imidazolide (CDDO-Im), the parent compound of CDDO-3P-Im, has been shown to activate the Nrf2/HO-1 pathway and enhance autophagy, particularly in the context of liver ischemia-reperfusion injury. This activation leads to marked improvements in hepatic necrosis and apoptosis, reduction of reactive oxygen species levels, and mitigation of mitochondrial dysfunction. These findings suggest that CDDO-3P-Im could also contribute to protective mechanisms in similar contexts (Xu et al., 2017).

Potential in Obesity Prevention

CDDO-Im, as a potent activator of Nrf2 signaling, has shown efficacy in preventing high-fat diet-induced obesity in mice. This suggests that derivatives like CDDO-3P-Im could also have potential applications in the management and prevention of obesity-related conditions (Shin et al., 2009).

Targeting Cancer Stem Cells

CDDO-Im has demonstrated efficacy in targeting cancer stem cell subpopulations in triple-negative breast cancer, suggesting that CDDO-3P-Im could also have similar applications. By inhibiting these stem cells, CDDO-Im significantly reduced sphere-forming efficiency and tumorsphere size, indicating its potential in limiting cancer progression and metastasis (So et al., 2014).

特性

IUPAC Name |

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N4O3/c1-34(2)12-14-39(33(46)43-22-27(42-23-43)24-9-8-16-41-21-24)15-13-38(7)31(26(39)19-34)28(44)17-30-36(5)18-25(20-40)32(45)35(3,4)29(36)10-11-37(30,38)6/h8-9,16-18,21-23,26,29,31H,10-15,19H2,1-7H3/t26-,29-,31-,36-,37+,38+,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKRPLQWYWDFQN-CXUPGZSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CDDO-3P-Im | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetate](/img/structure/B2382552.png)

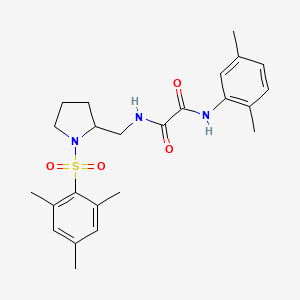

![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)

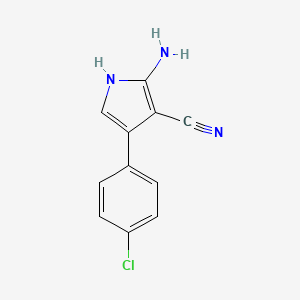

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2382554.png)

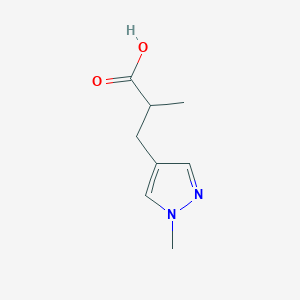

![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)

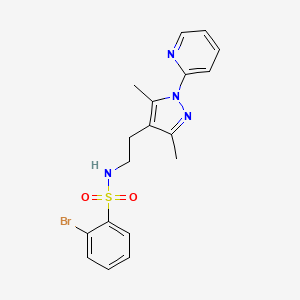

![ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2382564.png)